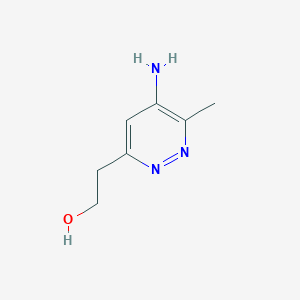
(E)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate is a chemical compound that belongs to the class of organophosphates. This compound is known for its role in various biochemical processes and its potential applications in scientific research and industry. It is a lithium salt of a phosphate ester derived from a geranyl group, which is a common structural motif in natural products and synthetic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate typically involves the reaction of geraniol with phosphoric acid, followed by the addition of lithium hydroxide to form the lithium salt. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include ethanol or methanol.
Catalysts: Acid catalysts such as sulfuric acid may be used to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors where geraniol and phosphoric acid are continuously fed into the system. The reaction mixture is then neutralized with lithium hydroxide, and the product is purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(E)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Ammonia, amines, or thiols.
Major Products
The major products formed from these reactions include geranyl aldehyde, geranyl alcohol, and various substituted geranyl derivatives.
Scientific Research Applications
(E)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the geranyl group into molecules.
Biology: The compound is studied for its role in the biosynthesis of terpenoids and other natural products.
Medicine: Research has shown its potential antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (E)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in the biosynthesis of terpenoids.
Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects such as antimicrobial and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
Geranyl Phosphate: A related compound that is also a precursor in the biosynthesis of terpenoids.
Geranyl Pyrophosphate: Another related compound with a pyrophosphate ester instead of a phosphate ester.
Uniqueness
(E)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate is unique due to its lithium salt form, which may confer different solubility and reactivity properties compared to its ammonium or sodium counterparts. This uniqueness makes it valuable in specific applications where lithium ions play a crucial role.
Properties
Molecular Formula |
C10H17Li2O4P |
|---|---|
Molecular Weight |
246.1 g/mol |
IUPAC Name |
dilithium;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphate |
InChI |
InChI=1S/C10H19O4P.2Li/c1-9(2)5-4-6-10(3)7-8-14-15(11,12)13;;/h5,7H,4,6,8H2,1-3H3,(H2,11,12,13);;/q;2*+1/p-2/b10-7+;; |
InChI Key |
LEPMLCHRGMSDTM-WRQJSNHTSA-L |
Isomeric SMILES |
[Li+].[Li+].CC(=CCC/C(=C/COP(=O)([O-])[O-])/C)C |
Canonical SMILES |
[Li+].[Li+].CC(=CCCC(=CCOP(=O)([O-])[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-1H-benzo[d]imidazole](/img/structure/B12827410.png)

![Imidazo[2,1-B]thiazole-5-carbonitrile](/img/structure/B12827424.png)




![2-(1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12827459.png)
![N-[(E)-2-chloro-2-(4-chlorophenyl)-1-(piperidine-1-carbonyl)vinyl]benzamide](/img/structure/B12827461.png)
![(4R)-4-[(3S,8S,9S,10S,13R,14S,17R)-1-acetyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12827465.png)
![3,4,6,7-Tetrahydroxy-2-(hydroxymethyl)-8-((E)-3-(4-hydroxyphenyl)acryloyl)-6-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4,4a,6,9b-tetrahydro-2H-pyrano[3,2-b]benzofuran-9(3H)-one](/img/structure/B12827469.png)

![N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12827485.png)
![(4'-Tert-butyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12827489.png)
